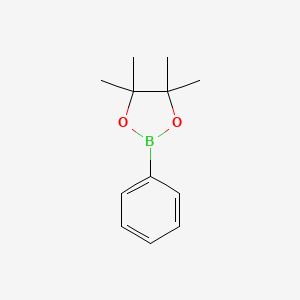

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLCYBZPQDOFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341152 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24388-23-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, commonly known as phenylboronic acid pinacol ester, is a widely utilized organoboron compound. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This guide details the three most prevalent methods for its synthesis: the Miyaura borylation, the reaction of a Grignard reagent with a borate ester, and the direct esterification of phenylboronic acid with pinacol.

Comparative Analysis of Synthetic Routes

The choice of synthetic method for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the primary synthetic routes.

| Synthetic Route | Starting Materials | Typical Reagents & Catalyst | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Miyaura Borylation | Bromobenzene, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc, Dioxane | 12-24 h | 80-95% | High functional group tolerance, mild conditions.[2][3] | Cost of palladium catalyst and diboron reagent.[4] |

| Grignard Reagent Route | Bromobenzene, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Mg, THF | 2-4 h | 70-85% | Readily available and inexpensive starting materials. | Sensitive to moisture and incompatible with many functional groups.[3] |

| Esterification | Phenylboronic acid, Pinacol | Toluene, Dean-Stark trap | 4-12 h | 85-95% | High atom economy, simple procedure. | Requires the pre-synthesis or purchase of phenylboronic acid. |

Experimental Protocols

Miyaura Borylation of Bromobenzene

This method involves the palladium-catalyzed cross-coupling of bromobenzene with bis(pinacolato)diboron.[2]

Reagents:

-

Bromobenzene (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(dppf) (0.03 equiv), potassium acetate (3.0 equiv), and bis(pinacolato)diboron (1.2 equiv).

-

Add anhydrous 1,4-dioxane, followed by bromobenzene (1.0 equiv) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Synthesis via Grignard Reagent

This protocol details the formation of phenylmagnesium bromide followed by its reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reagents:

-

Magnesium turnings (1.2 equiv)

-

Bromobenzene (1.1 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (optional, for initiation)

Procedure: Part A: Preparation of Phenylmagnesium Bromide

-

Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an argon atmosphere.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Prepare a solution of bromobenzene in anhydrous THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Borate Ester

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane to yield the final product.

Esterification of Phenylboronic Acid

This is a straightforward method involving the condensation of phenylboronic acid and pinacol.

Reagents:

-

Phenylboronic acid (1.0 equiv)

-

Pinacol (1.1 equiv)

-

Toluene

-

Anhydrous magnesium sulfate (optional, as a drying agent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid, pinacol, and toluene.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from hexane or a similar non-polar solvent.

Visualizations

Catalytic Cycle of Miyaura Borylation

Caption: Catalytic cycle of the Miyaura borylation reaction.

General Experimental Workflow

Caption: General workflow for synthesis and purification.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Phenylboronic Acid Pinacol Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of phenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. This guide presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visual representation of a key synthetic application.

Core Physical and Chemical Properties

Phenylboronic acid pinacol ester is a white to off-white solid at room temperature, known for its stability and utility in a variety of organic transformations.[1] Its chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 204.08 g/mol |

| Melting Point | 27 - 31 °C (80.6 - 87.8 °F)[2][3] |

| Boiling Point | 110 °C (230 °F) at 12 torr[4] |

| Density | 0.99 g/cm³[2] |

| Flash Point | 107 °C (224.6 °F)[2][4] |

| Appearance | Colorless to white low melting solid or liquid[1] |

Solubility Profile

Spectral Data

The structural characterization of phenylboronic acid pinacol ester is well-documented through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Predicted ¹H NMR data in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl protons of the pinacol group. The predicted shifts are approximately δ 7.81 (d, 2H), 7.46 (t, 1H), 7.36 (t, 2H) for the phenyl protons, and δ 1.35 (s, 12H) for the pinacol methyl protons.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Data for related compounds suggest characteristic peaks for the aromatic carbons and the carbons of the pinacol ester group.[8]

-

IR (Infrared) Spectroscopy: The infrared spectrum would be expected to show characteristic absorptions for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and B-O bonds.[1]

-

Mass Spectrometry: Mass spectral data would confirm the molecular weight of the compound.[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of phenylboronic acid pinacol ester.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus using a capillary tube.

-

Sample Preparation: A small amount of finely powdered phenylboronic acid pinacol ester is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Micro Method under Reduced Pressure)

Given that phenylboronic acid pinacol ester's boiling point is reported at a reduced pressure, a micro boiling point determination method is appropriate.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a William's tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with heating oil). The entire apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 12 torr).

-

Heating and Observation: The sample is heated gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped, and the liquid is allowed to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a precise volume.

-

Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.

-

Mass of Pycnometer with Sample: A known mass of phenylboronic acid pinacol ester is added to the pycnometer, and the total mass is measured.

-

Mass with an Inert Liquid: A liquid in which the sample is insoluble (and of known density) is added to the pycnometer to fill it completely. The total mass is measured.

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same inert liquid, and its mass is measured.

-

Calculation: The volume of the sample can be determined from the masses recorded. The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Determination (Qualitative Method)

A qualitative assessment of solubility in various organic solvents can be performed as follows:

-

Sample Preparation: A small, measured amount of phenylboronic acid pinacol ester (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of chloroform, acetone, diethyl ether, hexane) is added to each test tube.

-

Observation: The tubes are agitated (e.g., vortexed) at a constant temperature (e.g., room temperature). The degree of dissolution is observed and recorded (e.g., completely soluble, partially soluble, insoluble).

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: A sample of phenylboronic acid pinacol ester (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired using a standard NMR spectrometer.

-

FT-IR Spectroscopy: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the compound in a volatile organic solvent is injected into the GC-MS instrument. The compound is separated on the GC column and then analyzed by the mass spectrometer.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

Phenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The pinacol ester serves as a stable and easily handled source of the phenylboronic acid.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of the physical properties and applications of phenylboronic acid pinacol ester. For further details on specific applications and safety protocols, consulting peer-reviewed literature and safety data sheets is recommended.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. youtube.com [youtube.com]

- 9. memphis.edu [memphis.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the expected chemical shifts and coupling constants, outlines a general experimental protocol for data acquisition, and presents visual aids to understand the molecular structure and experimental workflow.

Spectroscopic Data

¹H NMR Data

The proton NMR spectrum of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by signals from the phenyl group protons and the methyl protons of the pinacolato ligand.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.81 | Doublet | 2H | 7.3 | Ortho-protons of the phenyl ring |

| 7.46 | Triplet | 1H | 7.3 | Para-proton of the phenyl ring |

| 7.36 | Triplet | 2H | 7.3 | Meta-protons of the phenyl ring |

| 1.35 | Singlet | 12H | - | Methyl protons of the pinacolato ligand |

Table 1: ¹H NMR data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in CDCl₃.

¹³C NMR Data (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

| Chemical Shift (δ) ppm | Assignment |

| 134.9 | Ortho-carbons of the phenyl ring |

| 131.3 | Para-carbon of the phenyl ring |

| 128.2 | Meta-carbons of the phenyl ring |

| ~130 (broad) | Ipso-carbon of the phenyl ring (attached to Boron) |

| 83.8 | Quaternary carbons of the pinacolato ligand |

| 24.8 | Methyl carbons of the pinacolato ligand |

Table 2: Predicted ¹³C NMR data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Given that organoboron compounds can be sensitive to air and moisture, appropriate handling techniques should be employed.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Inert Atmosphere (Optional but Recommended): If the sample is known to be particularly air or moisture sensitive, the sample preparation and transfer should be conducted under an inert atmosphere (e.g., in a glovebox). The NMR tube can be sealed with a septum and parafilm or flame-sealed for prolonged experiments.

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 4 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon environment.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the chemical structure of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its corresponding NMR signals.

Caption: A flowchart of the general workflow for an NMR experiment.

Caption: Correlation of the chemical structure with its NMR signals.

Stability of Phenylboronic Acid Pinacol Ester: An In-Depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability of phenylboronic acid pinacol ester (Bpin), a critical reagent in organic synthesis and drug development, with a focus on its susceptibility to degradation by air and moisture. This document is intended for researchers, scientists, and drug development professionals who utilize Bpin and require a thorough understanding of its handling, storage, and stability profile.

Introduction

Phenylboronic acid pinacol ester is a widely used derivative of phenylboronic acid, favored for its enhanced stability and ease of handling in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Despite its relative stability compared to the free boronic acid, Bpin is susceptible to degradation through two primary pathways: hydrolysis in the presence of moisture and oxidation upon exposure to air. Understanding the kinetics and mechanisms of these degradation pathways is crucial for ensuring the quality, purity, and reactivity of the reagent, thereby guaranteeing the reproducibility and success of synthetic protocols.

Degradation Pathways

The stability of phenylboronic acid pinacol ester is primarily compromised by two environmental factors: moisture and atmospheric oxygen.

Hydrolytic Degradation

In the presence of water, phenylboronic acid pinacol ester undergoes hydrolysis to yield phenylboronic acid and pinacol. This reaction is reversible and its equilibrium can be influenced by factors such as pH and the presence of co-solvents. The rate of hydrolysis is significantly accelerated at physiological pH.

Hydrolytic Degradation Pathway

Caption: General reaction scheme for the hydrolysis of phenylboronic acid pinacol ester.

Oxidative Degradation

Exposure to atmospheric oxygen can lead to the oxidative degradation of the carbon-boron bond in phenylboronic acid pinacol ester. While boronic esters are generally more resistant to oxidation than their corresponding boronic acids, this pathway can still lead to the formation of impurities, with phenol being a primary degradation product. The reaction is thought to proceed via a radical mechanism.

Oxidative Degradation Pathway

Caption: General reaction scheme for the oxidative degradation of phenylboronic acid pinacol ester.

Quantitative Stability Data

While extensive quantitative data on the oxidative degradation of phenylboronic acid pinacol ester in air is limited in publicly available literature, the hydrolytic stability has been studied more thoroughly. The following tables summarize the expected qualitative stability and provide a framework for understanding the impact of various conditions.

Table 1: Qualitative Hydrolytic Stability of Phenylboronic Acid Pinacol Ester at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions. |

| 7.4 | Physiological | Low | Hydrolysis is considerably accelerated at physiological pH. |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings. |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |

Table 2: Qualitative Stability of Phenylboronic Acid Pinacol Ester Under Various Storage and Environmental Conditions

| Condition | Parameter | Expected Stability | Notes |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | High | Recommended for long-term storage to minimize both hydrolysis and oxidation. |

| Air | Moderate to Low | Susceptible to both oxidative and hydrolytic degradation, especially in the presence of moisture. | |

| Temperature | < 0 °C (Sub-zero) | High | Recommended for long-term storage to minimize all degradation pathways.[1] |

| 0 - 25 °C (Room Temperature) | Moderate | Stable for short periods if protected from moisture and air.[1] | |

| > 25 °C (Elevated) | Low | Increased temperature can accelerate hydrolysis and other degradation pathways. | |

| Humidity | Low (e.g., in a desiccator) | High | Minimizes hydrolytic degradation. |

| Ambient | Moderate | Susceptible to hydrolysis depending on the ambient humidity level. | |

| High | Low | Rapid hydrolysis is expected. |

Recommended Experimental Protocols

To accurately assess the stability of phenylboronic acid pinacol ester, validated analytical methods are essential. The following are detailed protocols for monitoring hydrolytic and oxidative degradation.

Workflow for Stability Assessment

Caption: General experimental workflow for assessing the stability of phenylboronic acid pinacol ester.

Protocol for Assessing Hydrolytic Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to monitor the hydrolysis of phenylboronic acid pinacol ester to phenylboronic acid.

Materials and Equipment:

-

Phenylboronic acid pinacol ester

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of phenylboronic acid pinacol ester in a suitable anhydrous organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Sample Preparation for Hydrolysis:

-

For hydrolysis in water: Dilute an aliquot of the stock solution with deionized water to a final desired concentration (e.g., 0.5 mM).

-

For hydrolysis at a specific pH: Dilute an aliquot of the stock solution with a prepared buffer of the desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4) to the same final concentration.

-

-

Incubation: Incubate the aqueous/buffered solutions at a controlled temperature (e.g., room temperature).

-

Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting with the HPLC mobile phase or a suitable organic solvent to prevent further degradation before analysis.

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a gradient of water and methanol or acetonitrile, both of which can be supplemented with 0.1% (v/v) formic acid.

-

Gradient Program: An example gradient could be: 20% organic phase for 5 min, ramp to 70% organic phase over 5 min, hold at 70% for 5 min, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 270 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to phenylboronic acid pinacol ester and phenylboronic acid.

-

Calculate the percentage of remaining phenylboronic acid pinacol ester at each time point relative to the initial amount (t=0).

-

Plot the percentage of remaining ester against time to determine the rate of hydrolysis.

-

Protocol for Assessing Oxidative and Hydrolytic Stability in the Solid State

This protocol is designed to evaluate the stability of solid phenylboronic acid pinacol ester under controlled atmospheric and humidity conditions.

Materials and Equipment:

-

Phenylboronic acid pinacol ester (solid)

-

Stability chambers or desiccators with controlled humidity and atmosphere (air and inert gas, e.g., nitrogen or argon)

-

Analytical balance

-

HPLC or GC-MS system for analysis

-

Anhydrous solvents for sample dissolution

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of solid phenylboronic acid pinacol ester into several open glass vials.

-

Stress Conditions:

-

Place the vials in stability chambers at controlled temperatures and relative humidity (RH) levels (e.g., 25°C/60% RH, 40°C/75% RH).

-

For comparison, place a set of vials in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at the same temperature.

-

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

-

Sample Analysis:

-

Dissolve the entire content of the vial in a known volume of a suitable anhydrous solvent (e.g., acetonitrile or THF).

-

Analyze the resulting solution using a validated stability-indicating method (e.g., HPLC as described in 4.1 or a suitable GC-MS method) to quantify the amount of remaining phenylboronic acid pinacol ester and identify any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining phenylboronic acid pinacol ester for each condition and time point.

-

Compare the degradation rates under air versus inert atmosphere to assess oxidative stability.

-

Compare the degradation rates at different humidity levels to assess hydrolytic stability in the solid state.

-

Handling and Storage Recommendations

To ensure the long-term stability and purity of phenylboronic acid pinacol ester, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place, away from sources of ignition. For long-term storage, refrigeration is recommended.

-

Handling: Handle in a dry, inert atmosphere (e.g., in a glove box) to the extent possible. Avoid contact with moisture and air. Use dry solvents and reagents when working with phenylboronic acid pinacol ester.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

Phenylboronic acid pinacol ester is a valuable synthetic tool, but its stability is a critical consideration for its effective use. The primary degradation pathways are hydrolysis and oxidation. While generally more stable than the corresponding boronic acid, proper handling and storage under inert, dry, and cool conditions are paramount to preserving its integrity. The experimental protocols outlined in this guide provide a framework for researchers to assess the stability of phenylboronic acid pinacol ester under their specific experimental or storage conditions, ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is a key reagent in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. This guide provides a comprehensive overview of its properties, synthesis, and purification. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this document infers its structural characteristics based on related compounds and theoretical considerations.

Introduction

Phenylboronic acid pinacol ester is an organoboron compound that plays a pivotal role in carbon-carbon bond formation. The pinacolato ligand stabilizes the boronic acid moiety, rendering the compound less prone to dehydration and protodeboronation compared to the free boronic acid. This enhanced stability contributes to its widespread use in a variety of chemical transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 24388-23-6 |

| Molecular Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 204.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 27-31 °C |

| Boiling Point | 94-98 °C at 1 mmHg |

Crystal Structure

As of the latest searches of crystallographic databases, a definitive, publicly available crystal structure for this compound has not been reported. However, the molecular geometry can be inferred from the crystal structures of closely related molecules and from fundamental principles of chemical bonding.

The central feature of the molecule is the dioxaborolane ring, which is expected to be nearly planar. The boron atom is trigonal planar, and the phenyl ring is attached to the boron. Free rotation is expected around the carbon-boron bond.

For comparative analysis, the crystallographic data of a related compound, N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, is presented below. This molecule contains the same 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety attached to a larger organic framework. The data for the dioxaborolane ring in this structure can provide insights into the expected bond lengths and angles in the target molecule.

Table 1: Crystallographic Data for N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline [1]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄BNO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.071(11) |

| b (Å) | 6.011(2) |

| c (Å) | 22.219(8) |

| α (°) | 90 |

| β (°) | 122.590(4) |

| γ (°) | 90 |

| Volume (ų) | 3609(2) |

| Z | 8 |

| Temperature (K) | 93 |

Note: This data is for a related compound and should be used for comparative purposes only.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenylboronic acid pinacol ester involves the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Pinacol

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Aqueous hydrochloric acid (1 M)

-

Aqueous sodium bicarbonate (saturated solution)

-

Brine (saturated aqueous sodium chloride)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

Boration: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous diethyl ether or THF dropwise to the cold Grignard solution. Maintain the temperature below -70 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Esterification: Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid. Continue adding the acid until the aqueous layer is acidic to litmus paper. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Pinacol Ester Formation: Filter the dried organic solution and add pinacol. Stir the mixture at room temperature for 1-2 hours.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction, if desired for a novel derivative, can often be obtained by slow evaporation of a saturated solution of the purified compound in a solvent such as hexane or a mixture of hexane and a more polar solvent like ethyl acetate.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Solubility of Phenylboronic Acid Pinacol Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenylboronic acid pinacol ester in common organic solvents. The information herein is critical for professionals engaged in chemical synthesis, purification, and formulation development where this versatile reagent is employed. This document summarizes quantitative solubility data, outlines the experimental methodology for its determination, and provides a visual workflow for solvent selection.

Core Executive Summary

Phenylboronic acid pinacol ester exhibits favorable solubility in a range of common organic solvents. Generally, its solubility is highest in chlorinated solvents like chloroform and relatively consistent across various ketones and ethers. Hydrocarbons, such as methylcyclohexane, are comparatively poor solvents for this compound. The pinacol ester functionalization significantly enhances solubility in organic media compared to the parent phenylboronic acid, making it a preferred reagent in many synthetic applications, including the widely used Suzuki-Miyaura coupling reactions.[1][2]

Quantitative Solubility Data

The following table summarizes the solubility of phenylboronic acid pinacol ester in several organic solvents. The data is derived from experimental measurements determining the temperature at which a known mole fraction of the solute completely dissolves. For comparative purposes, solubility is presented as the mole fraction of phenylboronic acid pinacol ester at a standardized temperature.

| Organic Solvent | Mole Fraction (x) at 293.15 K (20°C) | Qualitative Solubility |

| Chloroform | > 0.30 | Very High |

| 3-Pentanone | ~ 0.25 | High |

| Acetone | ~ 0.23 | High |

| Dipropyl Ether | ~ 0.20 | Good |

| Methylcyclohexane | < 0.10 | Low |

Note: The mole fraction data is estimated from the graphical representations provided in the cited literature and should be considered approximate. The original data is presented as solubility temperatures for given mole fractions.[1]

Experimental Protocol for Solubility Determination

The quantitative solubility data presented in this guide was obtained using a dynamic (synthetic) method.[1] This technique is a reliable approach for determining the solid-liquid equilibrium of a compound in a solvent.

Principle: A biphasic sample, consisting of a precisely known composition of the solute (phenylboronic acid pinacol ester) and the solvent, is prepared. This mixture is then heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity is monitored, often with the aid of a luminance probe to ensure accuracy.[1]

Apparatus:

-

Jacketed glass vessel for precise temperature control

-

Magnetic stirrer

-

Calibrated temperature probe (e.g., Pt100)

-

Luminance probe or a similar light intensity measurement device

-

Programmable circulator bath for controlled heating

Procedure:

-

A sample of the phenylboronic acid pinacol ester and the chosen organic solvent is prepared with a known mole fraction. The accuracy of the composition is critical, typically within a mole fraction of 0.0001.[1]

-

The biphasic sample is placed in the jacketed glass vessel and stirred vigorously to ensure uniform heat distribution.

-

The sample is heated slowly and at a constant rate.

-

The disappearance of turbidity, indicating the complete dissolution of the solid phase, is observed. This point, where the solution becomes clear, is the solid-liquid equilibrium point.

-

The temperature at this equilibrium point is recorded.

-

This procedure is repeated for a range of different mole fractions to construct a solubility curve (temperature vs. mole fraction).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in any chemical process involving phenylboronic acid pinacol ester, whether for a reaction or a purification step like crystallization. The following diagram illustrates a logical workflow for making this selection based on solubility considerations.

References

An In-depth Technical Guide to CAS 24388-23-6: Phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and key experimental protocols for Phenylboronic acid pinacol ester (CAS 24388-23-6). This versatile reagent is a cornerstone in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds, and holds significant potential in the fields of drug discovery and materials science.

Chemical Properties and Data

Phenylboronic acid pinacol ester, systematically named 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, is a white to off-white solid at room temperature. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it less susceptible to dehydration and easier to handle.

| Property | Value | Reference(s) |

| CAS Number | 24388-23-6 | [1] |

| Molecular Formula | C₁₂H₁₇BO₂ | [1] |

| Molecular Weight | 204.07 g/mol | [1] |

| Melting Point | 27-31 °C | [2] |

| Boiling Point | 130 °C at 20 mmHg | [2] |

| Appearance | White to light yellow crystal/powder | [3] |

| Purity | Typically ≥97% | [2] |

| InChI Key | KKLCYBZPQDOFQK-UHFFFAOYSA-N | [2] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccccc2 | [2] |

Core Applications in Research and Development

Phenylboronic acid pinacol ester is a pivotal reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic ester and an aryl or vinyl halide, enabling the synthesis of complex biaryl and styrenyl compounds.[4][5] These structural motifs are prevalent in many biologically active molecules and functional materials.[5]

Beyond its central role in C-C bond formation, this compound is gaining traction in several areas of drug discovery and biomedical research:

-

Proteomics Research: It serves as a useful tool in proteomics research, likely for the selective capture and analysis of glycoproteins.[1]

-

Drug Delivery: Phenylboronic acid and its esters can be incorporated into "smart" biomaterials for targeted drug delivery.[6] For instance, they can be used to create reactive oxygen species (ROS)-responsive nanoparticles that release their therapeutic payload in the specific microenvironment of diseased tissues, such as in periodontitis.[7]

-

Fragment-Based Drug Discovery (FBDD): Boronic acids and their esters are valuable fragments in FBDD due to their ability to form reversible covalent bonds with amino acid residues in protein binding sites.[8]

-

Inhibition of Cancer Cell Migration: Phenylboronic acid has been shown to inhibit key signaling pathways, such as the RhoA, Rac1, and Cdc42 pathways, which are involved in cancer cell migration.[9] While this research focused on the boronic acid, it suggests a potential therapeutic avenue for its ester derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction using Phenylboronic acid pinacol ester. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.

Materials:

-

Phenylboronic acid pinacol ester (1.0 eq)

-

Aryl or vinyl halide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask, add the aryl or vinyl halide, Phenylboronic acid pinacol ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or styrenyl compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway and Catalytic Cycle Diagrams

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Phenylboronic Acid in Cell Migration Signaling

Research on phenylboronic acid, a related compound, has shown its inhibitory effects on key signaling pathways that regulate cancer cell migration. This provides a potential framework for understanding the biological activity of its derivatives.

Caption: Proposed inhibitory action of phenylboronic acid derivatives on the Rho GTPase signaling pathway.

Suppliers

Phenylboronic acid pinacol ester (CAS 24388-23-6) is commercially available from a variety of chemical suppliers. A partial list of suppliers includes:

-

Sigma-Aldrich (Merck)[2]

-

Thermo Fisher Scientific[11]

-

Santa Cruz Biotechnology[1]

-

TCI Chemicals[12]

-

Parchem[2]

-

Shanghai Yuanye Bio-Technology Co., Ltd.[3]

-

NINGBO INNO PHARMCHEM CO., LTD.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. Phenylboronic Acid Pinacol Ester manufacturer, CasNo.24388-23-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenylboronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 12. 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 24388-23-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

The Miyaura Borylation: An In-depth Guide to the Synthesis of Phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-boron bonds. This reaction is particularly crucial for the synthesis of arylboronic acid esters, which are key building blocks in the widely utilized Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the core mechanism of the Miyaura borylation for the synthesis of phenylboronic acid pinacol ester, offering detailed experimental protocols, quantitative data, and visual representations of the catalytic cycle to empower researchers in their synthetic endeavors.

Core Mechanism: A Palladium-Catalyzed Cycle

The Miyaura borylation of an aryl halide, such as bromobenzene, with bis(pinacolato)diboron (B₂pin₂) is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1] The reaction is typically facilitated by a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base, most commonly potassium acetate (KOAc).[1] The choice of a relatively weak base is critical to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting aryl halide.[1][2]

The catalytic cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: This is the key bond-forming step where the boron moiety is transferred from bis(pinacolato)diboron to the palladium center. The base plays a crucial role in this step, likely by forming an acetato-palladium complex which is more reactive towards transmetalation.[2][3]

-

Reductive Elimination: The newly formed arylboronate palladium complex undergoes reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Quantitative Data Summary

The efficiency of the Miyaura borylation is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the aryl halide. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Reaction Conditions for the Borylation of Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 6 | 98 | J. Org. Chem. 1995, 60, 7508-7510 |

| 2 | 4-Bromotoluene | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 95 | Not specified in snippets |

| 3 | 4-Bromobenzonitrile | (t-Bu₃P)₂Pd (0.1) | KOAc | Water | RT | 4 | 90 | [4] |

| 4 | Bromobenzene | Pd(OAc)₂/DPEphos (3) | Et₃N | Toluene | 100 | 16 | 85 | [5] |

| 5 | 2-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc | iPrOH | 98 | 2 | >99 | [6] |

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid *

| Entry | Base | Conversion (%) | Yield (%) | Reference |

| 1 | K₃PO₄ | 100 | 95 | [7] |

| 2 | K₂CO₃ | 98 | 92 | [7] |

| 3 | Na₂CO₃ | 95 | 88 | [7] |

| 4 | Cs₂CO₃ | 100 | 96 | [7] |

*While this data is for the subsequent Suzuki-Miyaura coupling, it provides insights into the relative effectiveness of different bases in related palladium-catalyzed reactions.

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and provide a detailed methodology for the synthesis of phenylboronic acid pinacol ester.

Protocol 1: General Procedure for Miyaura Borylation of Aryl Bromides in DMSO (Adapted from J. Org. Chem. 1995, 60, 7508-7510)

Figure 2: Workflow for Miyaura borylation in DMSO.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add toluene (20 mL) and wash the mixture with water (3 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenylboronic acid pinacol ester.

Protocol 2: Miyaura Borylation of Aryl Bromides in Water at Room Temperature (Adapted from a general procedure for micellar catalysis)[4]

Figure 3: Workflow for Miyaura borylation in water.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Bis(tri-tert-butylphosphine)palladium(0) ((t-Bu₃P)₂Pd)

-

Potassium acetate (KOAc)

-

Water

-

Ethyl acetate (EtOAc)

-

Silica gel for flash chromatography

Procedure:

-

In a vial, combine (t-Bu₃P)₂Pd (0.005 mmol, 1 mol%), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv), potassium acetate (1.0 mmol, 2.0 equiv), and water (1.0 mL).[4]

-

Stir the mixture vigorously for 10 minutes.[4]

-

Add the aryl bromide (0.5 mmol, 1.0 equiv) followed by an additional 1.0 mL of water.[4]

-

Stir the reaction at room temperature and monitor its progress by GC/FID and/or TLC.[4]

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 2 mL).[4]

-

Combine the organic layers, filter through a short plug of silica gel, and remove the solvent under reduced pressure.[4]

-

Purify the residue by flash chromatography to yield the product.[4]

This guide provides a comprehensive overview of the Miyaura borylation for the synthesis of phenylboronic acid pinacol ester, equipping researchers with the foundational knowledge and practical protocols necessary for successful application in their work. The provided data and visual aids are intended to facilitate a deeper understanding of the reaction mechanism and assist in the optimization of reaction conditions for various substrates.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]

- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Phenylboronic Acid Pinacol Ester (PhB(pin)): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid pinacol ester, commonly abbreviated as PhB(pin), is a synthetic compound that has become an indispensable tool in modern organic chemistry, particularly within the realm of pharmaceutical and drug development. Its stability, versatility, and ease of handling have established it as a critical building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the core properties, synthesis, and significant applications of PhB(pin), with a focus on its relevance to researchers and professionals in drug discovery.

Core Properties of PhB(pin)

PhB(pin), also known by its systematic name 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the pinacol ester derivative of phenylboronic acid. The pinacol group serves as a protecting group for the boronic acid, rendering the molecule more stable to air and moisture and improving its solubility in organic solvents. This enhanced stability is a key advantage over the free boronic acid, facilitating its storage and handling in a laboratory setting.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇BO₂ | [1][2] |

| Molecular Weight | 204.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 27-31 °C | [1] |

| CAS Number | 24388-23-6 | [1] |

Synthesis of Phenylboronic Acid Pinacol Ester (PhB(pin))

The synthesis of PhB(pin) is most commonly achieved through the esterification of phenylboronic acid with pinacol. This reaction is typically performed in an organic solvent and can be driven to completion by the removal of water.

Experimental Protocol: Esterification of Phenylboronic Acid

Materials:

-

Phenylboronic acid

-

Pinacol

-

Anhydrous diethyl ether (or other suitable solvent like THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Pentane (for purification)

Procedure:

-

Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with phenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents).

-

Inert Atmosphere: The flask is flushed with argon or nitrogen to establish an inert atmosphere.

-

Solvent Addition: Anhydrous diethyl ether is added to the flask to dissolve the reactants.

-

Dehydration: Anhydrous magnesium sulfate (1.5 equivalents) is added to the solution to act as a dehydrating agent, sequestering the water produced during the esterification.[3]

-

Reaction: The suspension is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, the solid magnesium sulfate is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude PhB(pin).[3]

-

-

Purification:

-

The crude product is dissolved in a minimal amount of pentane.

-

The solution is washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the purified phenylboronic acid pinacol ester as a white solid.[3]

-

Synthesis workflow for Phenylboronic acid pinacol ester (PhB(pin)).

Applications in Drug Development

The utility of PhB(pin) in drug development is extensive, primarily revolving around its application in carbon-carbon bond formation and its emerging role in designing targeted drug delivery systems and enzyme inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

PhB(pin) is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of PhB(pin) and an organohalide or triflate.[4] This reaction is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it ideal for the synthesis of complex biaryl structures found in many pharmaceutical agents.[5][6]

Materials:

-

Aryl halide or triflate (e.g., bromobenzene)

-

Phenylboronic acid pinacol ester (PhB(pin))

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), PhB(pin) (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas like argon or nitrogen.

-

Solvent Addition: The degassed solvent system is added to the reaction mixture.

-

Reaction: The mixture is heated (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup:

-

The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic phase is washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Phenylboronic acid derivatives have emerged as a promising class of enzyme inhibitors. The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes, such as serine proteases and β-lactamases.[2] This interaction can lead to potent and selective inhibition of target enzymes, a highly sought-after characteristic in drug design. For example, derivatives of phenylboronic acid have been investigated as inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[2]

ROS-Responsive Drug Delivery Systems

A novel and exciting application of phenylboronic acid pinacol esters is in the development of reactive oxygen species (ROS)-responsive drug delivery systems.[7][8][9] Certain cancer cells and inflamed tissues exhibit elevated levels of ROS. The boronic ester linkage in specially designed drug delivery vehicles can be cleaved in the presence of high ROS concentrations. This targeted cleavage allows for the controlled release of an encapsulated drug specifically at the site of disease, potentially increasing therapeutic efficacy while minimizing systemic side effects.[1][9]

Conclusion

Phenylboronic acid pinacol ester (PhB(pin)) is a versatile and stable reagent with significant applications in drug development. Its fundamental role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures essential for modern medicinal chemistry. Furthermore, the unique chemical properties of the boronic ester moiety are being exploited in the innovative fields of enzyme inhibition and targeted, stimuli-responsive drug delivery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of PhB(pin) is crucial for the advancement of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inflammatory and thrombotic complications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. Phenylboronic ester-modified anionic micelles for ROS-stimuli response in HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (also known as phenylboronic acid pinacol ester). This information is critical for ensuring the safe use of this reagent in research and development settings.

Chemical and Physical Properties

This compound is a solid organic compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 204.08 g/mol |

| CAS Number | 24388-23-6 |

| Appearance | White to off-white solid or powder |

| Melting Point | 27-31 °C (lit.)[1] |

| Boiling Point | 94-98 °C (lit.) |

| Flash Point | 107 °C (224.6 °F) - closed cup[1] |

| Solubility | Insoluble in water |

Hazard Identification and Classification

This compound presents several health and physical hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Data

Reactivity and Stability

A primary hazard associated with this compound is its susceptibility to hydrolysis. Boronic acid pinacol esters can react with water to hydrolyze back to the corresponding boronic acid and pinacol.[2][3] This reaction is accelerated at physiological pH.[2][3] The compound is also sensitive to air and should be stored under an inert atmosphere.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Using Phenylboronic Acid Pinacol Ester

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[2][3] Phenylboronic acid pinacol esters are frequently employed as the organoboron partner due to their significant advantages over the corresponding boronic acids. They are generally stable, often crystalline solids that are easy to handle, purify, and store for extended periods, which is beneficial for applications in pharmaceutical and fine chemical synthesis where reagent stability and purity are paramount.[4][5][6] While boronic acids can be prone to decomposition via protodeboronation, pinacol esters offer enhanced stability.[4] These esters can be used directly in coupling reactions, often without prior hydrolysis.[7]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[2][3][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid Pinacol Ester

This protocol provides a general procedure for the coupling of an aryl halide (e.g., 4-bromoanisole) with phenylboronic acid pinacol ester. Reaction conditions may require optimization based on the specific substrates used.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

-

Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl halide, phenylboronic acid pinacol ester, palladium catalyst, and base.

-

Solvent Addition: Add the solvent mixture to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize the effects of these parameters on a model reaction.

Table 1: Effect of Palladium Catalyst and Base on Yield

This table illustrates the impact of different palladium catalysts and bases on the coupling of 4-bromoacetophenone with phenylboronic acid.

| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | Trace | [8] |

| 2 | Pd(OAc)₂ (3) | K₂CO₃ | Toluene | 100 | 25 | [8] |

| 3 | PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 100 | 45 | [8] |

| 4 | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene | 100 | 55 | [8] |

| 5 | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | Toluene | 100 | 89 | [8] |

| 6 | PdCl₂(PPh₃)₂ (3) | Cs₂CO₃ | Toluene | 100 | 78 | [8] |

| 7 | PdCl₂(PPh₃)₂ (3) | K₃PO₄ | Toluene | 100 | 65 | [8] |

Conditions based on a similar model reaction; yields are representative.

Table 2: Effect of Solvent and Temperature on Yield

This table shows how solvent and temperature can influence the coupling of an aryl chloride with phenylboronic acid.

| Entry | Aryl Halide | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-chloroanisole | THF | 353 K (80 °C) | 33 | [9] |

| 2 | 4-chloroanisole | THF | 383 K (110 °C) | 51 | [9] |